N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-8-10-19(11-9-16)21-15-34-26(27-21)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)22-7-5-4-6-17(22)2/h4-12,15,20H,13-14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHBNMFAHANPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a G protein-coupled receptor (GPCR) that mediates the actions of the hypothalamic neuropeptide melanin-concentrating hormone (MCH). MCH plays a role in the modulation of food intake and mood.
Mode of Action
This compound acts as an antagonist at the MCHR1 receptor. By binding to MCHR1, it prevents the action of MCH, thereby modulating the physiological processes controlled by this hormone.
Biochemical Pathways
Given its role as an mchr1 antagonist, it likely impacts pathways related tofood intake and mood regulation .
Result of Action
In mouse models predictive of antidepressant/anxiolytic-like activity, treatment with this compound resulted in a significant increase in the time spent in the light compartment of the light/dark box, indicating an anxiolytic-like effect . It also showed efficacy in the novelty suppressed feeding test, suggesting potential antidepressant-like activity. No effect was observed in the forced swim test.
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features multiple functional groups, including:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiazole Moiety : Enhances pharmacological potential.
- Pyrrolidine and Carboxamide Groups : Contribute to its unique chemical properties.
Biological Activity
Research indicates that compounds with pyrazole and thiazole rings exhibit a range of biological activities, including:
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer) with IC50 values ranging from 3.25 mg/mL to 42.30 µM .
Anti-inflammatory Effects
Compounds containing pyrazole structures are often investigated for their anti-inflammatory properties. The presence of thiazole enhances this activity, making the compound a candidate for further exploration in inflammatory disease models.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties, which are common in similar thiazole-containing compounds .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Achieved by reacting p-tolylamine with α-haloketones in the presence of a base.
- Formation of the Pyrazole Ring : Conducted through the reaction of hydrazine with 1,3-diketones.
- Coupling Reaction : The thiazole and pyrazole rings are coupled via condensation reactions.
- Final Amide Formation : The final product is obtained by reacting the intermediate with an appropriate acylating agent .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 | 3.25 mg/mL |
| Wei et al. | Ethyl derivatives | Antitumor activity against A549 | 26 µM |
| Zheng et al. | 3-Aryl derivatives | Inhibition of lung cancer cells | IC50 values < 10 µM |
These findings indicate that similar compounds can serve as effective leads for drug development targeting various cancers.
Comparison with Similar Compounds
Structural Analog 1: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Key Features :
- Core Structure : Shares the 5-oxopyrrolidine-3-carboxamide backbone.
- Substituents :
- A 4-fluorophenyl group at the pyrrolidine nitrogen.
- A 5-isopropyl-1,3,4-thiadiazol-2-yl group as the amide substituent.
- Molecular Formula : C₁₇H₁₈FN₅O₂S.
- Molecular Weight : 375.42 g/mol.
Comparison :
Structural Analog 2: N-(5-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
Key Features :
- Core Structure : Similar 5-oxopyrrolidine-3-carboxamide core.
- Substituents :
- A p-tolyl group at the pyrrolidine nitrogen (shared with the target compound).
- A complex thiadiazol-2-yl group with a thioethyl-acetamidophenyl side chain.
- Molecular Formula : C₂₄H₂₄N₆O₄S₂.
- Molecular Weight : 524.6 g/mol.
Comparison :
Data Table: Structural and Molecular Comparison
Research Findings and Implications
Electronic and Steric Effects: The thiazole ring in the target compound (vs. thiadiazole in analogs) reduces nitrogen content, likely improving lipophilicity and passive diffusion across biological membranes.
Pharmacological Potential: While biological activity data are unavailable in the provided evidence, the p-tolyl and thiazole motifs are associated with kinase inhibition in related compounds, suggesting a plausible mechanism of action for the target molecule.
Synthetic Challenges :
- The pyrazole-thiazole linkage in the target compound may require multi-step synthesis, whereas analogs with thiadiazole rings (e.g., and ) could be synthesized via simpler cyclization reactions .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions focusing on coupling heterocyclic moieties (pyrazole, thiazole, pyrrolidine). Key steps include:
- Thiazole-Pyrazole Coupling : Reacting 4-(p-tolyl)thiazole-2-amine derivatives with substituted pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolyl-thiazole core .
- Pyrrolidine Carboxamide Formation : Condensation of 5-oxo-pyrrolidine-3-carboxylic acid derivatives with aryl amines (e.g., o-toluidine) using carbodiimide coupling agents .
- Final Assembly : Combining intermediates via nucleophilic substitution or amidation, often in polar aprotic solvents like DMF or DMSO .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Thiazole-Pyrazole Core | K₂CO₃, DMF, room temperature, 12–24 hr | |
| Pyrrolidine Functionalization | EDC/HOBt, DCM, 0–25°C | |
| Final Amidation | HATU, DIEA, DMF, 50°C |
Q. Which spectroscopic techniques are used for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., distinguishing o-tolyl vs. p-tolyl groups) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- Elemental Analysis : Cross-validation of purity by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using statistical experimental design?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design (CCD) was applied in flow-chemistry setups to maximize diazomethane intermediate stability .
- Response Surface Methodology (RSM) : Used to model interactions between variables (e.g., reaction time and base concentration) and predict yield improvements .
Key Insight : highlights that flow-chemistry systems reduce decomposition of sensitive intermediates, improving overall yield by 20–30% compared to batch methods.
Q. How to address contradictions in spectral data during structural confirmation?
- Comparative Analysis : When NMR signals overlap (e.g., aromatic protons in o-tolyl vs. p-tolyl groups), use 2D NMR (COSY, HSQC) to resolve assignments .
- Hybrid DFT Calculations : Predict theoretical IR/NMR spectra and compare with experimental data to resolve ambiguities (e.g., achieved 98% match between DFT and experimental ¹³C NMR) .
- X-ray Crystallography : Definitive resolution of stereochemistry (e.g., confirms (3S,5R) configuration via crystallographic data) .
Q. What computational methods predict biological activity and binding modes?
- Molecular Docking : Studies on pyrazole-thiazole derivatives (e.g., ) used AutoDock Vina to simulate binding to kinase targets, revealing hydrogen bonds with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (applied in to validate docking poses) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity trends (e.g., IC₅₀ values against cancer cell lines) .
Table 2: Key Computational Findings
| Method | Target Protein | Key Interaction Identified | Reference |
|---|---|---|---|
| Molecular Docking | EGFR Kinase | Hydrogen bonds with Met793 | |
| MD Simulations | COX-2 | Stable π-π stacking with Tyr385 |
Q. How do structural modifications impact biological activity?
- Thiazole Substituents : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance kinase inhibition by strengthening π-cation interactions ( reported 10-fold higher activity vs. unsubstituted analogs) .
- Pyrrolidine Conformation : Substituents at the 3-position (e.g., methyl vs. phenyl) alter ring puckering, affecting membrane permeability ( showed a 2.5× increase in logP with methyl groups) .
Contradiction Resolution
- Synthesis Efficiency : advocates room-temperature coupling, while requires 50°C for amidation. This reflects differing reactivity of intermediates; thiazole-pyrazole coupling is feasible at RT due to high electron density, whereas pyrrolidine amidation needs elevated temperatures for activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
